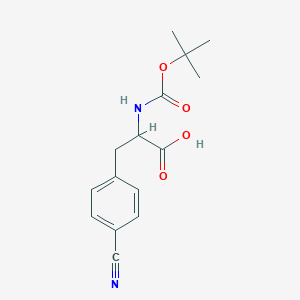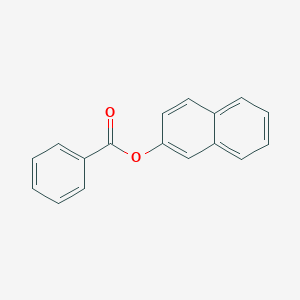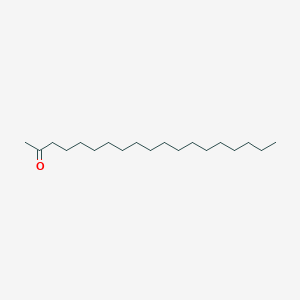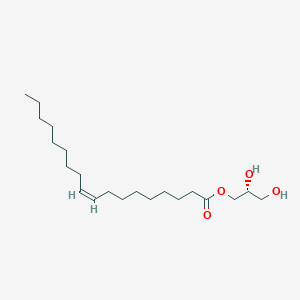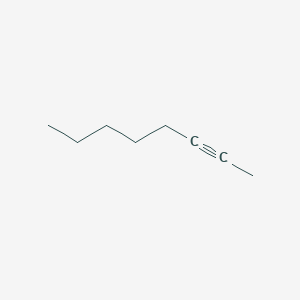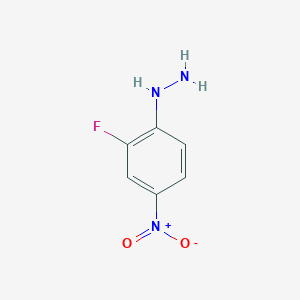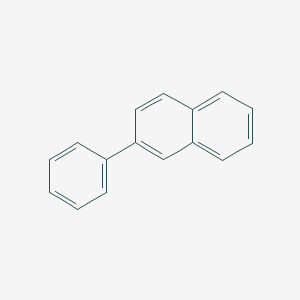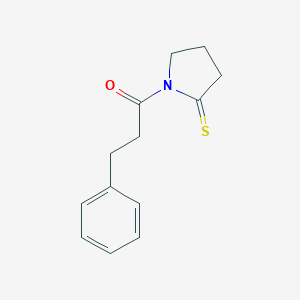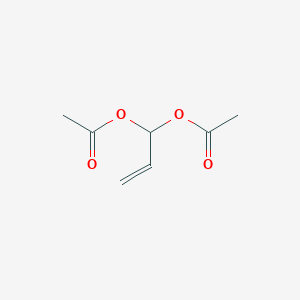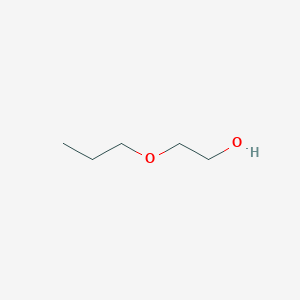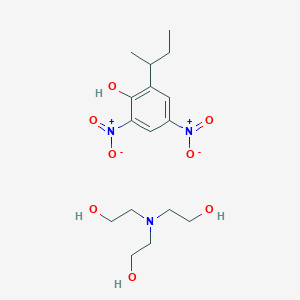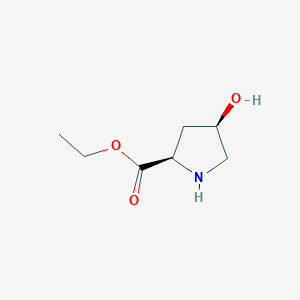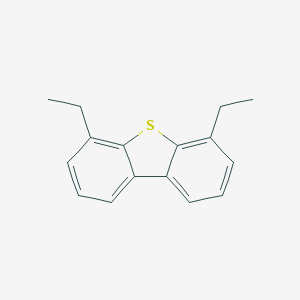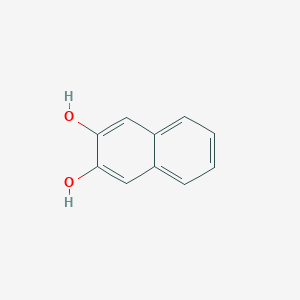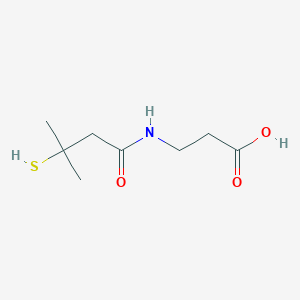
N-(3-Mercapto-3-methylbutyryl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Mercapto-3-methylbutyryl)-beta-alanine, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a derivative of beta-alanine, an amino acid that is naturally found in the body and is involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. MMB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mécanisme D'action
The exact mechanism of action of N-(3-Mercapto-3-methylbutyryl)-beta-alanine is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various genes involved in energy metabolism and muscle growth, making it a potential candidate for sports medicine research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Mercapto-3-methylbutyryl)-beta-alanine in lab experiments is its relatively low toxicity and ease of synthesis. However, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
Orientations Futures
There are several future directions for research on N-(3-Mercapto-3-methylbutyryl)-beta-alanine, including further studies on its neuroprotective effects, its potential as a chemotherapeutic agent, and its use in sports medicine. Other potential areas of research include the development of new synthetic methods for N-(3-Mercapto-3-methylbutyryl)-beta-alanine and the investigation of its potential as a dietary supplement. Overall, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a promising compound that may have a wide range of therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N-(3-Mercapto-3-methylbutyryl)-beta-alanine involves the reaction of 3-methylbutyric acid with thioacetic acid, followed by the addition of beta-alanine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been studied extensively in various fields, including neuroscience, cancer research, and sports medicine. In neuroscience, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In sports medicine, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to improve athletic performance and may be useful in the treatment of muscle fatigue and soreness.
Propriétés
Numéro CAS |
131068-51-4 |
|---|---|
Nom du produit |
N-(3-Mercapto-3-methylbutyryl)-beta-alanine |
Formule moléculaire |
C8H15NO3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
3-[(3-methyl-3-sulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,13)5-6(10)9-4-3-7(11)12/h13H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
QMPIELCZGATVNY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
SMILES canonique |
CC(C)(CC(=O)NCCC(=O)O)S |
Autres numéros CAS |
131068-51-4 |
Synonymes |
3-TMBA N-(3-mercapto-3-methylbutyryl)-beta-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



